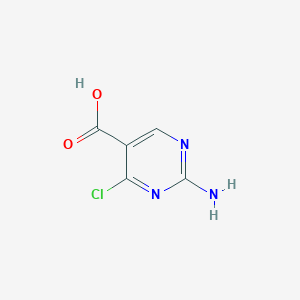

2-Amino-4-chloropyrimidine-5-carboxylic acid

Description

Significance of the Pyrimidine (B1678525) Core in Heterocyclic Chemistry

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions. microbenotes.com This structural motif is of paramount importance in chemistry and biology as it forms the core of essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (RNA and DNA). microbenotes.commdpi.com Beyond its role in genetic material, the pyrimidine scaffold is a "privileged" structure in medicinal chemistry. nih.govresearchgate.net This is due to its presence in a wide array of natural and synthetic compounds that exhibit a broad spectrum of biological and pharmacological activities. researchgate.netresearchgate.net

Derivatives of pyrimidine are known to possess anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.net The synthetic versatility of the pyrimidine ring allows for the generation of a large number of structurally diverse derivatives, enabling chemists to fine-tune molecular properties to achieve desired biological effects. researchgate.net Because pyrimidines are endogenous components of the human body, their derivatives can readily interact with various enzymes and other biological targets within cells, making them an enduring focus of drug discovery and development efforts. nih.govresearchgate.net

Academic Context of 2-Amino-4-chloropyrimidine-5-carboxylic Acid as a Synthetic Synthon

In the realm of synthetic chemistry, this compound is highly valued as a synthetic synthon, or a crucial building block for constructing more elaborate molecules. Its utility stems from the three distinct functional groups attached to the pyrimidine ring—an amino group, a carboxylic acid, and a reactive chlorine atom—which can be selectively modified.

The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This allows for the introduction of a wide variety of substituents by reacting the compound with nucleophiles such as amines, thiols, or alkoxides. mdpi.com The carboxylic acid group at the 5-position can undergo standard transformations like esterification or amidation, enabling the attachment of different molecular fragments. The amino group at the 2-position provides another site for modification or for influencing the electronic properties and biological activity of the final molecule. This trifunctional nature makes the compound a versatile precursor for generating libraries of complex pyrimidine derivatives for screening in drug discovery and other applications.

Overview of Key Research Trajectories and Intellectual Merit

The intellectual merit of research involving this compound lies in its application as a scaffold for developing novel, functional molecules. Key research trajectories are predominantly focused on medicinal chemistry, leveraging the compound's structural features to design inhibitors for specific biological targets.

Key Research Areas:

Anticancer Research: Derivatives of this compound have been investigated as potent inhibitors of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). nih.gov Inhibition of these kinases is a critical strategy in cancer therapy.

Anti-inflammatory Activity: The compound has been explored for its potential to reduce pro-inflammatory cytokines and mediators.

Antibacterial Applications: Research has indicated its effectiveness against several bacterial strains, suggesting a potential role in the development of new antibiotics. The compound has been used as a scaffold to design inhibitors of enzymes in the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria but absent in humans, making it an attractive antibacterial target. nih.gov

Industrial Applications: Beyond medicine, it is utilized in the synthesis of agrochemicals and dyes.

The compound's value is in its synthetic flexibility, which allows researchers to systematically modify its structure and study the structure-activity relationships (SAR) of its derivatives. This contributes to a deeper understanding of how small molecules interact with biological targets and aids in the rational design of new therapeutic agents and functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄ClN₃O₂ |

| Molecular Weight | 173.557 g/mol |

| CAS Registry Number | 45867-11-6 |

Note: Data sourced from NIST WebBook. nist.gov The CAS number provided in the NIST source is for the isomer 2-Amino-5-chloropyrimidine-4-carboxylic acid, which is structurally very similar and often discussed in related literature.

Table 2: Summary of Research Findings and Applications

| Research Area | Key Findings / Application | Target / Mechanism |

|---|---|---|

| Anticancer | Derivatives show cytotoxic effects against various cancer cell lines. | Inhibition of VEGFR-2 and CDK1 kinases. nih.gov |

| Anti-inflammatory | Can significantly reduce pro-inflammatory cytokines and mediators. | Inhibition of inflammatory mediators like prostaglandin (B15479496) E2 and TNF-α. |

| Antibacterial | Used as a scaffold for compounds with activity against various bacterial strains. nih.gov | Design of inhibitors for enzymes like 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF). nih.gov |

| Synthetic Chemistry | Serves as a versatile building block for complex heterocyclic compounds. | Undergoes reactions like nucleophilic substitution, oxidation, and coupling. |

| Industrial Use | Employed in the production of agrochemicals and dyes. | N/A |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chloropyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISUXFZYHBEMSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744342 | |

| Record name | 2-Amino-4-chloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240594-92-6 | |

| Record name | 2-Amino-4-chloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chloropyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 4 Chloropyrimidine 5 Carboxylic Acid and Its Structural Analogs

Classical Synthesis Approaches

Classical approaches to the synthesis of 2-amino-4-chloropyrimidine-5-carboxylic acid and its analogs primarily rely on the modification of pre-existing pyrimidine (B1678525) rings. These methods are characterized by their stepwise nature, often involving chlorination, functional group interconversions, and halogen exchange reactions.

A common and direct method for the synthesis of this compound involves the selective chlorination of a suitable pyrimidine precursor. This strategy often starts with a pyrimidine derivative that already contains the amino and carboxylic acid groups, or precursors to these groups, and introduces the chlorine atom at the 4-position.

A typical precursor for this reaction is 2-amino-4-hydroxypyrimidine-5-carboxylic acid. The hydroxyl group at the 4-position can be converted to a chloro group using a variety of chlorinating agents. One of the most frequently employed reagents for this transformation is phosphorus oxychloride (POCl₃). The reaction is typically carried out by heating the hydroxypyrimidine derivative with neat POCl₃ or in the presence of a high-boiling solvent.

| Starting Material | Reagent | Product |

| 2-Amino-4-hydroxypyrimidine-5-carboxylic acid | POCl₃ | This compound |

This method's effectiveness is contingent on the stability of the other functional groups under the harsh, acidic conditions of the chlorination reaction. The amino and carboxylic acid groups are generally stable enough to withstand the reaction conditions, allowing for the selective replacement of the hydroxyl group.

Functional group interconversion is a versatile strategy that allows for the synthesis of this compound from a wider range of starting materials. ub.edu This approach involves the transformation of one functional group into another at a specific position on the pyrimidine ring. For instance, a precursor with a different halogen, such as bromine, at the 4-position can be converted to the desired chloro-derivative.

Another example of functional group interconversion is the hydrolysis of an ester or a nitrile group at the 5-position to yield the carboxylic acid. For example, the synthesis can start from a pyrimidine with a cyano or an ester group, which is then hydrolyzed in a later step to afford the final product. The conversion of a hydroxyl group to a chloro group, as described in the previous section, is also a prime example of a functional group interconversion. vanderbilt.edu

These interconversions are often achieved using standard organic chemistry transformations and are chosen based on the availability of the starting materials and the compatibility of the functional groups present in the molecule.

In cases where the corresponding 4-bromopyrimidine (B1314319) analog is more readily accessible, a bromine-to-chlorine substitution can be an effective synthetic step. This halogen exchange can be accomplished through several methods, including palladium-catalyzed cross-coupling reactions and nucleophilic displacement mechanisms.

Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-heteroatom bonds. While more commonly used for C-C, C-N, and C-O bond formation, palladium catalysis can also facilitate halogen exchange reactions. In the context of synthesizing this compound, a palladium catalyst could be employed to replace a bromine atom at the 4-position with a chlorine atom.

This transformation would typically involve a palladium(0) catalyst, a suitable ligand, and a chloride source. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

Nucleophilic aromatic substitution (SNAr) can also be utilized for bromine-to-chlorine exchange on the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, further activated by the presence of other electron-withdrawing groups, facilitates the attack of a nucleophile. In this case, a chloride ion would act as the nucleophile, displacing the bromide ion.

This reaction is typically carried out in a high-boiling polar aprotic solvent to facilitate the dissolution of the chloride salt and to promote the reaction rate. The success of this method depends on the relative leaving group abilities of bromide and chloride and the specific electronic properties of the pyrimidine substrate.

Bromine-to-Chlorine Substitution in Analogous Structures

Amination-Based Synthetic Pathways

An alternative synthetic strategy involves the introduction of the amino group at the 2-position as a key step. This can be achieved through the amination of a dichlorinated pyrimidine precursor. For example, a starting material such as 2,4-dichloro-pyrimidine-5-carboxylic acid or its ester derivative can be selectively aminated at the 2-position.

The regioselectivity of the amination, favoring the 2-position over the 4-position, is influenced by the electronic and steric environment of the pyrimidine ring. The reaction is typically carried out using ammonia (B1221849) or a protected form of ammonia, and the reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome. nih.govresearchgate.net

| Starting Material | Reagent | Product |

| 2,4-Dichloropyrimidine-5-carboxylic acid | Ammonia | This compound |

This approach offers a different retrosynthetic disconnection and can be advantageous depending on the availability and cost of the starting materials.

Selective Amination of Polychlorinated Pyrimidine Scaffolds (e.g., 2,4,5-Trichloropyrimidine)

Polychlorinated pyrimidines, such as 2,4,5-trichloropyrimidine (B44654), serve as versatile starting materials for the synthesis of various substituted pyrimidines. The chlorine atoms at different positions on the pyrimidine ring exhibit distinct reactivity towards nucleophiles, which enables regioselective substitution. Typically, the chlorine atom at the C4 position is the most susceptible to nucleophilic attack, followed by the C2 and then the C5 position. This reactivity hierarchy is fundamental for the controlled synthesis of compounds like this compound.

By carefully controlling reaction conditions, such as temperature and the choice of base, chemists can selectively introduce an amino group at the desired position. For instance, reacting 2,4,5-trichloropyrimidine with an amine under specific conditions can lead to the preferential substitution of the C4-chlorine, leaving the C2 and C5 chlorines intact. Subsequent manipulation of these remaining chlorine atoms allows for the introduction of other functional groups.

Recent research has also explored the use of palladium catalysts to achieve high regioselectivity in the amination of dichloropyrimidines. acs.org These catalytic systems can favor the formation of the 2-amino-substituted product, which might be less favored under non-catalyzed nucleophilic aromatic substitution (SNAr) conditions. acs.org

Direct Amination under Controlled Reaction Conditions

Direct amination of pyrimidine scaffolds under controlled conditions is a key strategy for synthesizing 2-aminopyrimidine (B69317) derivatives. The success of this approach hinges on managing the regioselectivity of the amination process, especially when multiple reactive sites are present.

For polychlorinated pyrimidines, the inherent reactivity differences between the chloro-substituents often dictate the outcome of the reaction. However, factors such as the nature of the amine nucleophile, the solvent, and the presence of catalysts can significantly influence the selectivity. For example, while many SNAr reactions on 2,4-dichloropyrimidines favor substitution at the C4 position, the use of tertiary amine nucleophiles has been shown to provide excellent selectivity for the C2 position. nih.gov

Furthermore, palladium-catalyzed amination has emerged as a powerful tool for achieving regioselective C-N bond formation. acs.org The choice of phosphine (B1218219) ligand in these catalytic systems is crucial for controlling the selectivity. In some cases, even in the absence of a catalyst, high regioselectivity can be achieved by using a strong base to deprotonate the amine, thereby increasing its nucleophilicity. acs.org The development of methods for direct C-H amination of the pyrimidine ring also represents a significant advancement, offering a more atom-economical route to these valuable compounds. nih.gov

Multi-Component Reaction Approaches to Pyrimidine-5-carboxylic Acid Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidine-5-carboxylic acid derivatives from simple starting materials in a single step.

Adaptations of the Biginelli Multicomponent Reaction

The Biginelli reaction, a classic three-component condensation, is a cornerstone in the synthesis of dihydropyrimidinones. wikipedia.org This reaction traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org The resulting dihydropyrimidine (B8664642) core can then be further functionalized to introduce various substituents.

Adaptations of the Biginelli reaction have expanded its scope to produce a wide array of pyrimidine derivatives, including those with a carboxylic acid function at the 5-position. By selecting appropriate starting materials, such as β-ketoesters with a protected carboxylic acid group or by modifying the reaction conditions, it is possible to synthesize precursors to pyrimidine-5-carboxylic acids. The initial products of the Biginelli reaction, dihydropyrimidinones, can often be oxidized to the corresponding aromatic pyrimidines. These reactions are valued for their operational simplicity and the structural diversity of the products that can be accessed. nih.gov

ZnCl2-Catalyzed Three-Component Coupling Reactions

A significant advancement in the synthesis of 4,5-disubstituted pyrimidine derivatives is the development of a zinc chloride (ZnCl2)-catalyzed three-component coupling reaction. acs.orgacs.orgnih.govorganic-chemistry.org This method involves the reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce the desired pyrimidine derivatives in a single step. acs.orgacs.orgnih.govorganic-chemistry.org

This approach has proven to be a facile and practical method for preparing the pyrimidine skeleton. acs.org The reaction can also be successfully applied using methyl ketone derivatives in place of enamines. acs.orgnih.gov The use of ZnCl2 as a catalyst has been shown to remarkably enhance the product yield compared to other Lewis acids or the absence of a catalyst. acs.org The optimized conditions typically involve heating the components in a solvent like toluene (B28343) at 100°C. organic-chemistry.org This methodology provides an efficient route to pyrimidine derivatives with various substituents at the 4 and 5 positions.

| Catalyst | Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield |

| ZnCl2 | Functionalized Enamine | Triethyl Orthoformate | Ammonium Acetate | 4,5-disubstituted pyrimidine | High |

| ZnCl2 | Methyl Ketone | Triethyl Orthoformate | Ammonium Acetate | Mono- or disubstituted pyrimidine | Good |

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, yield, and environmental footprint of pyrimidine synthesis, advanced techniques such as microwave-assisted synthesis have been explored and optimized.

Microwave-Assisted Solution-Phase Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various pyrimidine derivatives.

In the context of synthesizing 2-amino-4-chloropyrimidine (B19991) derivatives, microwave irradiation can be used to drive the reaction between 2-amino-4-chloropyrimidine and various substituted amines. nih.gov The reactions are typically carried out in a solvent such as anhydrous propanol (B110389) at elevated temperatures (120–140 °C) for a short duration (15–30 minutes). nih.gov This rapid and efficient method is suitable for generating libraries of compounds for biological screening. researchgate.net

Microwave assistance has also been employed in multicomponent reactions, such as the Biginelli reaction, to synthesize tetrahydropyrimidine (B8763341) derivatives. semanticscholar.org This approach offers advantages in terms of reduced reaction times and improved yields, making it an attractive method for the synthesis of biologically relevant pyrimidine scaffolds. nih.gov

| Reaction Type | Reactants | Conditions | Product | Advantage |

| Amination | 2-amino-4-chloropyrimidine, substituted amine | Microwave, 120-140°C, 15-30 min | 2-amino-4-(substituted amino)pyrimidine | Rapid synthesis, high yields |

| Multicomponent | Aldehyde, β-dicarbonyl, urea/thiourea | Microwave irradiation | Dihydropyrimidine | Reduced reaction time, improved yields |

Solid-Phase Synthesis Protocols for Derivatives

Solid-phase synthesis offers a powerful platform for the efficient generation of libraries of 2-aminopyrimidine derivatives. A rapid, microwave-assisted solid-phase protocol has been developed for the synthesis of 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives. nih.gov This methodology allows for the sequential construction of complex molecules on a solid support, simplifying purification by allowing reagents and byproducts to be washed away. nih.govluxembourg-bio.com

The protocol typically involves a multi-step sequence:

Initial Reaction: A Biginelli multicomponent reaction is performed to create dihydropyrimidine-2-thiones. nih.gov

S-Alkylation: The thione is subsequently S-alkylated, commonly with methyl iodide. nih.gov

Oxidation: The resulting 2-methylthiodihydropyrimidines undergo sequential oxidation, first with manganese dioxide and then with Oxone®, to yield 2-methylsulfonyl-pyrimidines. nih.gov

Displacement: The highly reactive methylsulfonyl group serves as an excellent leaving group, allowing for displacement by a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles to generate diverse 2-substituted pyrimidines. nih.gov

This solid-phase approach is highly adaptable for combinatorial chemistry, enabling the rapid synthesis of numerous analogs for research and drug discovery. nih.govacs.org

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of pharmaceutical ingredients, offering enhanced safety, reproducibility, and scalability. researchgate.netmdpi.com The use of continuous flow reactors can significantly improve the efficiency of producing this compound. This technology is particularly advantageous for managing hazardous reagents or unstable intermediates, as they are generated and consumed in small volumes within the reactor, minimizing risk. nih.gov

Flow chemistry enables the seamless integration of multiple reaction steps without the need for isolating and purifying intermediates. mdpi.com This "telescoped" approach reduces waste and shortens production times. nih.gov Processes can be precisely controlled by adjusting parameters like flow rate, temperature, and residence time, leading to higher yields and purity. For instance, specific syntheses have demonstrated high conversion rates with residence times of only a few minutes. mdpi.comnih.gov The automation inherent in flow systems also ensures consistent product quality, making it a highly reproducible and efficient option for chemical manufacturing. researchgate.netmdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Chemistry |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to small reaction volumes mdpi.com |

| Heat Transfer | Often inefficient, leading to hotspots | Excellent heat transfer and precise temperature control mdpi.com |

| Scalability | Difficult and often requires process redesign | Easily scalable by running the system for longer periods researchgate.net |

| Reproducibility | Can vary between batches | Highly reproducible and consistent researchgate.net |

| Process Control | Limited control over reaction parameters | Precise control over flow rate, time, and temperature mdpi.com |

Solvent-Free Reaction Conditions

Solvent-free reactions represent a significant advancement in green chemistry, reducing environmental impact and often simplifying product work-up. For the synthesis of chlorinated pyrimidines, a large-scale, solvent-free protocol has been developed using an equimolar amount of phosphorus oxychloride (POCl₃). nih.gov

Traditionally, chlorination of hydroxypyrimidines required a large excess of POCl₃, which acted as both the reagent and the solvent. nih.gov This created a significant environmental burden and safety risks during the quenching of the excess reagent. nih.gov The solvent-free method involves heating the hydroxypyrimidine substrate with just one equivalent of POCl₃ and one equivalent of a base like pyridine (B92270) in a sealed reactor at high temperatures. nih.gov This procedure is highly efficient for multigram batch preparations and simplifies work-up to simple filtration or distillation, providing high yields and purity. nih.gov

Another example involves the synthesis of 2-aminopyrimidine derivatives by heating 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the absence of any solvent. mdpi.com This fusion method, conducted at 80–90 °C, produces the desired products in good to excellent yields, demonstrating the effectiveness of solvent-free conditions for nucleophilic aromatic substitution on the pyrimidine ring. mdpi.com

Green Chemistry Principles in Synthetic Route Design

Utilization of Mild Chlorination Methods (e.g., NaClO/HCl)

Adopting green chemistry principles involves replacing hazardous reagents with milder, safer alternatives. In pyrimidine synthesis, the use of chlorine gas can be avoided by employing mild chlorination methods, such as a sodium hypochlorite (B82951) (NaClO) and hydrochloric acid (HCl) system. This approach improves safety and cost-effectiveness. The reaction of 2-aminopyrimidine with NaClO/HCl in a solvent like dichloroethane at a controlled pH and temperature (10–25°C) can achieve yields of approximately 72%. Sodium hypochlorite has also been successfully used as an efficient and environmentally benign cyclization agent in the synthesis of related pyrazolopyrimidine derivatives. researchgate.net

Biotransformation and Fermentation Routes

Biotransformation and fermentation offer a green chemistry pathway for synthesizing pyrimidines by leveraging the natural metabolic machinery of microorganisms. mdpi.com The de novo synthesis of pyrimidines in organisms starts from simple precursor molecules like amino acids, CO₂, and ammonia, proceeding through a series of enzyme-catalyzed steps to form the pyrimidine ring. creative-proteomics.commdpi.com Key enzymes in this pathway include dihydroorotase and dihydroorotate (B8406146) dehydrogenase. creative-proteomics.com

Harnessing these biological pathways could lead to sustainable production methods. Research has demonstrated the feasibility of using microbial strains to produce pyrimidine derivatives, although yields may be lower compared to traditional chemical synthesis. For example, a biotransformation route using microbial strains to produce a pyrimidine from 2-chloro-4-methylpyrimidine (B15830) at ambient temperature resulted in a 28% yield. While yields are a current limitation, these routes represent a promising area for future development in sustainable chemical manufacturing.

Synthesis of Precursors and Strategic Intermediates

The synthesis of this compound relies on the availability of key precursors and strategic intermediates. A common and logical precursor is 2-Amino-4-hydroxypyrimidine-5-carboxylic acid . nih.gov The synthesis of this intermediate often begins with a condensation reaction to form the core pyrimidine ring. For instance, a widely used method involves the condensation of guanidine (B92328) with a substituted malonate, such as diethylethoxy methylene (B1212753) malonate, under basic conditions to form a 2-amino-4-hydroxypyrimidine ring with a carboxylate group at the 5-position. researchgate.netscispace.com

Table 2: Key Synthetic Transformations

| Transformation | Starting Material | Reagent(s) | Product | Significance |

| Ring Formation | Guanidine + Substituted Malonate | Base (e.g., KOH) | 2-Amino-4-hydroxypyrimidine-5-carboxylate ester | Forms the core heterocyclic structure researchgate.netscispace.com |

| Ester Hydrolysis | Ethyl 2-Amino-4-hydroxypyrimidine-5-carboxylate | NaOH or Acid | 2-Amino-4-hydroxypyrimidine-5-carboxylic acid | Converts the ester to the required carboxylic acid |

| Chlorination | 2-Amino-4-hydroxypyrimidine-5-carboxylic acid | POCl₃ | This compound | Introduces the chloro group at the 4-position nih.gov |

Once the 2-amino-4-hydroxypyrimidine-5-carboxylic acid or its ester is formed, the critical final step is the chlorination of the hydroxyl group at the 4-position. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov As discussed, modern methods favor using equimolar amounts of POCl₃ under solvent-free conditions to improve the safety and environmental profile of the synthesis. nih.gov The resulting this compound is a versatile intermediate, with the chlorine atom at the 4-position acting as a reactive site for further nucleophilic substitution.

Formation of 2-Amino-4,6-dihydroxypyrimidines from Malonic Acid Diesters

The formation of 5-substituted 2-amino-4,6-dihydroxypyrimidines is commonly achieved through the cyclocondensation reaction of suitably substituted malonic acid diesters with guanidine. nih.govnih.gov This reaction is typically performed under basic conditions, often using sodium ethoxide or sodium methoxide (B1231860) in an alcoholic solvent. nih.govchemicalbook.com

The general procedure involves dissolving metallic sodium in absolute ethanol (B145695) to generate sodium ethoxide. Guanidine hydrochloride is then added, followed by the corresponding monosubstituted malonic acid diester. nih.gov The mixture is heated under reflux to drive the condensation. chemicalbook.com Upon completion, the solvent is evaporated, and the resulting solid is dissolved in water. The pH is then adjusted to neutral (around 6) with an acid like hydrochloric acid to precipitate the 2-amino-4,6-dihydroxypyrimidine (B16511) product. chemicalbook.com The precipitate is then filtered, washed, and dried. chemicalbook.com Optimization of these reaction conditions has been shown to be crucial for the isolation, yield, and purity of the products, especially in large-scale syntheses. nih.gov

This method has been successfully applied to a variety of 5-substituted malonic acid diesters to produce a series of 2-amino-4,6-dihydroxypyrimidine analogs in high yields. nih.gov

Table 1: Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

| Starting Malonic Acid Diester (Substituent) | Product | Yield (%) |

|---|---|---|

| Diethyl methylmalonate | 2-Amino-5-methylpyrimidine-4,6-diol | 91 |

| Diethyl ethylmalonate | 2-Amino-5-ethylpyrimidine-4,6-diol | 88 |

| Diethyl propylmalonate | 2-Amino-5-propylpyrimidine-4,6-diol | 94 |

| Diethyl allylmalonate | 5-Allyl-2-aminopyrimidine-4,6-diol | 95 |

Data sourced from Jansa, P. et al. (2014). nih.gov

Conversion to 2-Amino-4,6-dichloropyrimidines via Vilsmeier–Haack–Arnold Reagent

The transformation of the 4,6-dihydroxy functionality of the pyrimidine ring into 4,6-dichloro groups is a key step in the synthesis of many pyrimidine-based compounds. This conversion is effectively carried out using a chlorinating agent. While reagents like phosphorus oxychloride (POCl₃) are commonly used, an optimized procedure utilizes the Vilsmeier–Haack–Arnold reagent. nih.govresearchgate.netgoogle.comgoogle.com

The Vilsmeier–Haack reagent is typically generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride. semanticscholar.org For the conversion of 2-amino-4,6-dihydroxypyrimidines, the starting material is suspended in a solution of the Vilsmeier–Haack–Arnold reagent in a solvent like chloroform (B151607) under an inert atmosphere. nih.gov The reaction mixture is heated to reflux for several hours, during which the starting material dissolves completely. nih.gov

After the reaction is complete, the mixture is cooled and then carefully poured onto ice. nih.gov Rapid neutralization with a saturated aqueous sodium bicarbonate solution is performed, followed by immediate extraction with an organic solvent such as chloroform. nih.gov This procedure, which includes the immediate deprotection of potential (dimethylamino)methylene protecting groups, has been developed to produce novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields. nih.govnih.gov

Table 2: Conversion of 2-Amino-4,6-dihydroxypyrimidines to 2-Amino-4,6-dichloropyrimidines

| Starting Dihydroxypyrimidine | Product | Yield (%) |

|---|---|---|

| 2-Amino-5-ethylpyrimidine-4,6-diol | 4,6-Dichloro-5-ethylpyrimidin-2-amine | 82 |

| 2-Amino-5-propylpyrimidine-4,6-diol | 4,6-Dichloro-5-propylpyrimidin-2-amine | Not specified |

Data sourced from Jansa, P. et al. (2014). nih.gov

Chemical Reactivity and Derivatization Strategies for 2 Amino 4 Chloropyrimidine 5 Carboxylic Acid

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2-amino-4-chloropyrimidine-5-carboxylic acid is electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing leaving groups.

The chlorine atom at the C4 position of the pyrimidine ring is a good leaving group and serves as a primary site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylic acid group enhances the electrophilicity of the C4 carbon, facilitating the displacement of the chloride ion by a variety of nucleophiles. This reactivity is a cornerstone of the derivatization of this pyrimidine core. The general mechanism involves the attack of a nucleophile on the C4 carbon, leading to the formation of a Meisenheimer complex, which then expels the chloride ion to yield the substituted product.

The reactivity of the C4 position allows for the strategic introduction of various functionalities, which is a widely employed strategy in the synthesis of biologically active compounds. For instance, the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with amines demonstrates that nucleophilic substitution is a viable pathway for functionalization. nih.gov

The displacement of the C4 chlorine atom can be readily achieved with a range of nucleophiles, including amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

Amines: The reaction with primary and secondary amines is a common method to introduce diverse amino substituents at the C4 position. These reactions are typically carried out in a suitable solvent, often with the addition of a base to neutralize the hydrogen chloride generated. For example, microwave-assisted synthesis has been utilized for the reaction of 2-amino-4-chloropyrimidine (B19991) derivatives with various substituted amines in the presence of triethylamine. nih.gov This approach allows for the creation of libraries of 4-amino-substituted pyrimidines.

Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles that can displace the C4 chlorine to form 4-thioether derivatives. These reactions are generally performed under basic conditions to deprotonate the thiol.

Alkoxides: Alkoxides, generated from alcohols, can also serve as nucleophiles to replace the chlorine atom, resulting in the formation of 4-alkoxy derivatives. The reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with alkoxide ions demonstrates the feasibility of this transformation. mdpi.comresearchgate.net

| Nucleophile Type | Reagent Example | Product Functionality | General Reaction Conditions |

|---|---|---|---|

| Amine | Substituted anilines, aliphatic amines | 4-Amino derivatives | Solvent (e.g., propanol), base (e.g., triethylamine), heating (conventional or microwave) nih.gov |

| Thiol | Alkyl/Aryl thiols + base | 4-Thioether derivatives | Base to form thiolate, suitable solvent |

| Alkoxide | Sodium methoxide (B1231860), sodium ethoxide | 4-Alkoxy derivatives | Alcohol solvent, corresponding alkoxide base mdpi.com |

Transformations of the Amino and Carboxylic Acid Moieties

Beyond the reactivity of the pyrimidine ring itself, the amino and carboxylic acid functional groups offer additional sites for chemical modification, further expanding the synthetic utility of this compound.

The amino group at the C2 position can potentially undergo oxidation. While specific studies on the oxidation of this compound are not extensively detailed, the general chemistry of aminopyrimidines suggests that oxidation to nitroso or nitro derivatives is possible under controlled conditions. The oxidation of C-nitroso compounds can yield nitro compounds. researchgate.net The formation of N-nitroso compounds can occur from the reaction of secondary or tertiary amines with nitrous acid or other nitrosating agents. usp.org

The carboxylic acid group at the C5 position is amenable to reduction.

Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH4), are effective for the reduction of carboxylic acids to primary alcohols. chemistrysteps.comlibretexts.org This transformation would convert the -COOH group of the title compound into a hydroxymethyl group (-CH2OH). Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids. chemistrysteps.com

Reduction to Aldehyde: The reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are typically more reactive to reduction than the starting carboxylic acid. Therefore, the reaction tends to proceed to the primary alcohol. libretexts.orgchemguide.co.uk Stopping the reduction at the aldehyde stage requires specialized reagents or indirect methods, such as conversion of the carboxylic acid to a derivative like an acyl halide, which can then be reduced to an aldehyde. britannica.com

| Functional Group | Transformation | Product | Typical Reagents |

|---|---|---|---|

| Carboxylic Acid | Reduction | Primary Alcohol | Lithium aluminum hydride (LiAlH4) chemistrysteps.com |

| Carboxylic Acid | Reduction | Aldehyde | Indirect methods (e.g., via acyl chloride) britannica.com |

The carboxylic acid group is a versatile handle for forming amide and ester linkages, which are fundamental transformations in medicinal chemistry.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst). The resulting esters can be useful as intermediates or as final products. For example, the synthesis of 2-amino-4-hydroxypyrimidine-5-carboxylates has been reported, where the ethyl ester was present. nih.gov

Amidation: The formation of an amide bond from the carboxylic acid can be accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Direct coupling of the carboxylic acid with an amine using a coupling agent (e.g., carbodiimides) is also a common and effective method. These pathways allow for the introduction of a wide range of substituents through the amide linkage, significantly increasing the molecular diversity achievable from the starting material.

Annulation and Ring-Forming Reactions

Annulation, or ring-forming, reactions are fundamental in heterocyclic chemistry for the construction of complex polycyclic systems from simpler precursors. For derivatives of this compound, these reactions provide a pathway to a variety of fused heterocyclic systems with diverse chemical and biological properties. The strategic placement of amino, chloro, and carboxylic acid functionalities on the pyrimidine ring allows for a range of cyclization strategies.

Cyclization to Fused Heterocyclic Systems (e.g., Thieno- and Pyrrolo[2,3-d]pyrimidine-6-carboxylates)

The synthesis of thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines from this compound derivatives typically involves the introduction of a side chain at the 5-position, which can then undergo intramolecular cyclization. This process is a powerful method for creating these bicyclic systems, which are of significant interest in medicinal chemistry.

A common strategy involves the reaction of a 2-amino-4-chloropyrimidine-5-carboxylate ester with a reagent that introduces a two-atom unit, which will form the fused five-membered ring. For the synthesis of thieno[2,3-d]pyrimidines, this can be achieved by reacting the pyrimidine with an α-mercaptoacetate. The reaction proceeds through an initial nucleophilic substitution of the chlorine at the 4-position by the thiol, followed by an intramolecular condensation to form the thiophene (B33073) ring.

Similarly, for the synthesis of pyrrolo[2,3-d]pyrimidines, an α-aminoacetate derivative can be used. The reaction mechanism follows a similar pathway of nucleophilic substitution at the C4 position followed by cyclization. The resulting thieno- and pyrrolo[2,3-d]pyrimidine-6-carboxylates are versatile intermediates for further chemical modifications. researchgate.net

The general reaction scheme for these cyclizations is as follows:

![General reaction scheme for the cyclization to Thieno- and Pyrrolo[2,3-d]pyrimidine-6-carboxylates](https://i.imgur.com/8i9p2yF.png)

Table 1: Examples of Reagents for the Synthesis of Fused Heterocyclic Systems

| Target System | Reagent Example |

| Thieno[2,3-d]pyrimidine | Ethyl mercaptoacetate |

| Pyrrolo[2,3-d]pyrimidine | Methyl N-methylglycinate |

Formation of Pyrazolo[3,4-d]pyrimidines

The synthesis of pyrazolo[3,4-d]pyrimidines from this compound or its derivatives is another important annulation reaction. This class of compounds is known for its wide range of biological activities. The formation of the fused pyrazole (B372694) ring typically involves the reaction of a suitably functionalized pyrimidine with a hydrazine (B178648) derivative.

While direct cyclization from the carboxylic acid is not the most common route, a plausible pathway involves the conversion of the carboxylic acid at the 5-position into a more reactive functional group, such as an aldehyde or a nitrile. For instance, if the carboxylic acid is converted to an aldehyde, it can then react with hydrazine in a condensation reaction, followed by intramolecular cyclization and elimination to form the pyrazolo[3,4-d]pyrimidine ring system.

A related and well-documented approach is the synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. researchgate.net In this case, one of the chloro groups is displaced by an amine, and the aldehyde then reacts with hydrazine to form the pyrazole ring. This suggests that with appropriate functional group manipulation, this compound can serve as a precursor to this important heterocyclic system.

The general synthetic strategy is depicted below:

![General synthetic strategy for the formation of Pyrazolo[3,4-d]pyrimidines](https://i.imgur.com/s6l4t7t.png)

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound and its derivatives, these reactions, particularly those catalyzed by palladium, are crucial for introducing a wide range of substituents at the 4-position.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. In the case of this compound derivatives, the chloro group at the 4-position is the reactive site for this coupling.

This reaction allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the C4 position of the pyrimidine ring. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. Typically, a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a palladium(II) precursor with a suitable phosphine (B1218219) ligand is used.

The Suzuki-Miyaura coupling of related 2,4-dichloropyrimidines has been shown to be highly regioselective, with the C4 position being more reactive than the C2 position. semanticscholar.org This selectivity is advantageous for the controlled synthesis of 4-substituted pyrimidine derivatives.

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Chloropyrimidines

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Boron Reagent | Arylboronic acid, Heteroarylboronic acid |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Dioxane/water, Toluene (B28343), DMF |

Mitsunobu Reaction for Specific Furo[2,3-d]pyrimidine Derivatives

The Mitsunobu reaction is a powerful tool for the dehydration and subsequent nucleophilic substitution of alcohols. nih.govsemanticscholar.org While not a direct reaction on the this compound itself, it can be a key step in the synthesis of specific derivatives, such as furo[2,3-d]pyrimidines.

A plausible synthetic route to furo[2,3-d]pyrimidines would involve the initial conversion of the this compound to a derivative containing a hydroxymethyl group at the 5-position. This intermediate can then undergo an intramolecular Mitsunobu reaction. In this reaction, the hydroxyl group is activated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The activated hydroxyl group is then displaced by an internal nucleophile, in this case, the nitrogen of the pyrimidine ring or an adjacent amino group, to form the fused furan (B31954) ring.

The synthesis of furo[2,3-d]pyrimidin-4(3H)-ones has been reported through the reaction of iminophosphoranes with isocyanates, which then cyclize to form the desired fused ring system. umich.edu This highlights the utility of related phosphorus-mediated reactions in the construction of these heterocycles. An intramolecular Mitsunobu reaction would offer a mild and efficient alternative for the cyclization step.

Table 3: Key Reagents in the Mitsunobu Reaction

| Reagent | Function |

| Triphenylphosphine (PPh₃) | Activates the alcohol |

| Diethyl azodicarboxylate (DEAD) | Oxidant |

| Diisopropyl azodicarboxylate (DIAD) | Oxidant |

Applications of 2 Amino 4 Chloropyrimidine 5 Carboxylic Acid As a Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Frameworks

2-Amino-4-chloropyrimidine-5-carboxylic acid serves as a cornerstone in the synthesis of complex heterocyclic frameworks, which are integral to the development of new therapeutic agents and functional materials. The presence of multiple reaction sites on the pyrimidine (B1678525) ring allows for a variety of chemical transformations, leading to the construction of fused ring systems and other intricate molecular architectures.

The amino group at the 2-position can act as a nucleophile or be transformed into other functional groups, while the chlorine atom at the 4-position is susceptible to nucleophilic substitution, providing a convenient handle for introducing diverse substituents. Furthermore, the carboxylic acid group at the 5-position can participate in condensation reactions to form amides, esters, or serve as a directing group in cyclization reactions. This multifunctionality enables chemists to design and execute elegant synthetic strategies to access novel heterocyclic compounds that would be challenging to prepare through other means. For instance, intramolecular cyclization reactions involving the amino and carboxylic acid groups can lead to the formation of fused pyrimido[4,5-d]pyrimidine (B13093195) systems, which are known to exhibit a range of biological activities.

Utility as a Pharmaceutical Intermediate and Scaffold Precursor

The pyrimidine nucleus is a common feature in a vast number of biologically active compounds, and this compound is a key intermediate in the synthesis of many pharmaceutical agents. Its structural motifs are found in drugs with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.

The ability to selectively modify the different positions of the pyrimidine ring allows for the fine-tuning of the pharmacological properties of the resulting molecules. For example, the chlorine atom can be displaced by various amines, alcohols, or thiols to generate libraries of compounds for high-throughput screening in drug discovery programs. The amino group can be acylated or alkylated to introduce additional diversity, while the carboxylic acid can be converted to amides or esters to modulate the solubility and bioavailability of the final drug candidates. This versatility makes this compound a "privileged scaffold" in medicinal chemistry, a core structure that can be elaborated to interact with a variety of biological targets.

| Application Area | Example of Synthesized Compound Class | Potential Therapeutic Use |

| Oncology | Pyrimido[4,5-d]pyrimidines | Kinase inhibitors |

| Virology | Nucleoside analogues | Antiviral agents |

| Inflammation | Pyrrolo[2,3-d]pyrimidines | Anti-inflammatory drugs |

Contribution to Agrochemical Development (e.g., Herbicide and Pesticide Intermediates)

Beyond its applications in medicine, this compound is also a valuable building block in the agrochemical industry. The pyrimidine ring is a key component of many herbicides and pesticides, and this particular derivative provides a convenient starting point for the synthesis of new crop protection agents.

The development of new herbicides with novel modes of action is crucial to combat the evolution of weed resistance. The structural diversity that can be generated from this compound allows for the exploration of new chemical space in the search for effective and selective herbicides. For example, by modifying the substituents on the pyrimidine ring, it is possible to design molecules that specifically target enzymes or proteins that are essential for weed growth, while having minimal impact on the crop plants. Similarly, in the development of new pesticides, this versatile intermediate can be used to create compounds that are potent against target pests but have low toxicity to beneficial insects and other non-target organisms.

Applications in Material Science Research

The unique electronic and photophysical properties of pyrimidine-containing compounds have led to their exploration in the field of material science. This compound, with its combination of a heteroaromatic ring and reactive functional groups, is a promising candidate for the development of novel functional materials.

Development of Polymers and Coatings

The carboxylic acid and amino groups of this compound make it a suitable monomer for the synthesis of polymers through polycondensation reactions. The resulting polymers, incorporating the pyrimidine moiety into their backbone, can exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties. These materials could find applications as high-performance coatings, films, or specialty plastics. The presence of the pyrimidine ring can also impart desirable characteristics such as improved adhesion and durability to coating formulations. While the direct use of this compound in large-scale polymer production is still an area of active research, the broader class of pyrimidine carboxylic acids has shown promise in creating polymers with enhanced properties. chemimpex.comchemimpex.com

Functional Materials with Specific Electronic or Optical Properties

The pyrimidine ring is an electron-deficient system, which can be exploited in the design of materials with interesting electronic and optical properties. By incorporating this compound into larger conjugated systems, it is possible to create organic semiconductors, fluorescent dyes, and other functional materials. The amino and chloro substituents can be used to tune the electronic energy levels of the molecule, thereby influencing its absorption and emission spectra. These materials could have applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The ability to synthesize a wide range of derivatives from this starting material allows for the systematic investigation of structure-property relationships, which is essential for the rational design of new functional materials.

Biological Activity and Mechanistic Investigations of 2 Amino 4 Chloropyrimidine 5 Carboxylic Acid Derivatives

Modulation of Molecular Targets

Derivatives of 2-amino-4-chloropyrimidine-5-carboxylic acid have been the subject of extensive research to understand their interactions with various molecular targets. These investigations have revealed a range of biological activities, primarily centered on enzyme inhibition, which underscores their potential as scaffolds for the development of therapeutic agents.

Receptor Modulation and Signaling Pathway Interference

Derivatives of this compound have been identified as potent modulators of key biological receptors and signaling pathways, which are often implicated in pathological conditions.

Research has shown that a series of 2-amino-4-aryl-5-chloropyrimidines are effective dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). nih.gov Both VEGFR-2 and CDK1 are critical targets in oncology, with the former playing a crucial role in angiogenesis (the formation of new blood vessels that tumors need to grow) and the latter being a key regulator of the cell cycle. The ability of these pyrimidine (B1678525) derivatives to inhibit both targets suggests a multi-pronged approach to cancer therapy. nih.gov

In a different therapeutic area, 2-amino-4,6-disubstituted-pyrimidine derivatives have been developed as potent and highly selective antagonists for the A1 adenosine (B11128) receptor (A1AR). nih.gov Adenosine receptors are involved in regulating a wide array of physiological functions, including those of the cardiac and nervous systems. nih.gov The selectivity of these compounds for the A1AR subtype over other adenosine receptors (A2A, A2B, A3) is a significant finding, as it allows for more targeted therapeutic intervention with potentially fewer side effects. nih.gov

Furthermore, the pyrimidine scaffold has been explored for its ability to inhibit enzymes involved in disease progression. For instance, certain 2-aminopyrimidine (B69317) derivatives have been evaluated for their capacity to inhibit β-glucuronidase. mdpi.com Elevated activity of this enzyme is linked to various pathologies, including certain types of cancer and infections, making its inhibition a viable therapeutic strategy. mdpi.com

Antimicrobial Action Pathways

The antimicrobial properties of this compound derivatives have been investigated against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Against Specific Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Mycobacterium luteum)

The antibacterial potential of pyrimidine derivatives has been tested against several medically important bacteria. One study synthesized and evaluated 5-substituted-6-acetyl-2-amino-7-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives against multiple bacterial species. nih.gov These compounds demonstrated selective activity against the slow-growing Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 125 µg/ml. nih.gov However, the same derivatives showed no activity against Escherichia coli and Staphylococcus aureus, indicating a specific spectrum of action targeting mycobacterial pathogens. nih.gov

Another series of de novo designed compounds, specifically 2-amino-4-hydroxypyrimidine-5-carboxylates, were assessed for antibacterial activity against nine different organisms, including E. coli and Micrococcus luteus. nih.gov These compounds were designed to target the 2-C-methyl-d-erythritol-2,4-cyclodiphosphate synthase (IspF), an essential enzyme in the bacterial methylerythritol phosphate (B84403) (MEP) pathway, which is absent in mammals. nih.gov The study confirmed that the series demonstrated antibacterial activity, validating the design strategy of targeting this specific bacterial enzyme. nih.gov

In contrast, research into halogenated pyrimidine derivatives has shown significant inhibitory effects on biofilm formation by enterohemorrhagic Escherichia coli O157:H7. nih.gov Compounds such as 2-amino-5-bromopyrimidine (B17363) (2A5BP) and 2-amino-4-chloropyrrolo[2,3-d]pyrimidine (2A4CPP) were found to reduce biofilm formation at concentrations that did not affect bacterial growth, suggesting a targeted antibiofilm mechanism rather than direct bactericidal action. nih.gov This activity was linked to the downregulation of key genes responsible for curli fimbriae production, which are essential for bacterial adhesion and biofilm integrity. nih.gov

| Derivative Class | Bacterial Strain | Observed Activity | Source |

|---|---|---|---|

| 5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-ones | Mycobacterium tuberculosis H37Rv | Active (MIC: 1.95-125 µg/ml) | nih.gov |

| 5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-ones | Escherichia coli | No Activity | nih.gov |

| 5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-ones | Staphylococcus aureus | No Activity | nih.gov |

| 2-amino-4-hydroxypyrimidine-5-carboxylates | Escherichia coli | Active | nih.gov |

| 2-amino-4-hydroxypyrimidine-5-carboxylates | Micrococcus luteus | Active | nih.gov |

| Halogenated pyrimidines (e.g., 2A4CPP) | Escherichia coli O157:H7 | Inhibition of biofilm formation | nih.gov |

Antifungal Activity (e.g., Aspergillus niger, Candida tenuis)

| Fungal Strain | Observed Activity | Source |

|---|---|---|

| Candida albicans | Significant inhibition; one derivative noted as more potent. | niscpr.res.in |

| Aspergillus niger | Significant inhibition; one derivative noted as more potent. | niscpr.res.in |

Investigation of Cytotoxic Effects at the Cellular Level

A significant area of research for this compound derivatives is their potential as anticancer agents, focusing on their ability to inhibit the growth of cancer cells and induce programmed cell death.

Inhibition of Cancer Cell Proliferation

Numerous studies have demonstrated the potent antiproliferative activity of pyrimidine derivatives across a variety of cancer cell lines. In one study, newly synthesized 2-amino-4-chloro-pyrimidine derivatives were tested for cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov One derivative, featuring a bromophenyl piperazine (B1678402) moiety, exhibited the highest anticancer activity with EC₅₀ values of 89.24 µM and 89.37 µM against HCT116 and MCF7 cells, respectively. nih.govnih.gov

Another investigation focused on a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. rsc.org These hybrid molecules were evaluated against four human cancer cell lines: MCF-7 (breast), HeLa (cervical), HepG2 (liver), and A549 (lung). rsc.org A lead compound from this series showed particularly potent cytotoxic activity against MCF-7 and HeLa cells, with IC₅₀ values of 0.48 µM and 0.74 µM, respectively, while displaying substantially lower cytotoxicity to normal human hepatocyte cells. rsc.org

Furthermore, a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were designed and tested for their antiproliferative effects on MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com The most significant antiproliferative effect against the MCF-7 cell line was observed with a derivative that achieved an IC₅₀ of 0.013 µM. mdpi.com

| Derivative Class | Cancer Cell Line | Cell Type | Activity (IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|

| 2-amino-4-chloro-pyrimidine derivative | HCT116 | Colon | 89.24 µM | nih.govnih.gov |

| 2-amino-4-chloro-pyrimidine derivative | MCF7 | Breast | 89.37 µM | nih.govnih.gov |

| 2-amino-4-aryl-pyrimidine of ursolic acid | MCF-7 | Breast | 0.48 µM | rsc.org |

| 2-amino-4-aryl-pyrimidine of ursolic acid | HeLa | Cervical | 0.74 µM | rsc.org |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | Breast | 0.013 µM | mdpi.com |

Induction of Apoptosis Mechanisms

Beyond simply halting proliferation, certain pyrimidine derivatives actively induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies on a potent 2-amino-4-aryl-pyrimidine derivative of ursolic acid revealed its ability to trigger mitochondrial-related apoptosis in MCF-7 breast cancer cells. rsc.org This process was characterized by an increase in the generation of intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential (MMP). rsc.org At the molecular level, the compound was found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance in favor of cell death. rsc.org This was followed by the activation of the caspase cascade, a family of proteases that execute the final stages of apoptosis. rsc.org

While some pyrimidine derivatives induce apoptosis, others have been developed to inhibit it, highlighting the scaffold's versatility in modulating this critical cellular process. For example, a series of 2-sulfonyl-pyrimidinyl derivatives were identified as potent apoptosis inhibitors that function by stabilizing mitochondrial respiratory complex II. nih.gov Although these compounds have an opposing function, their mechanism underscores the central role of mitochondria in apoptosis and demonstrates that pyrimidine derivatives can be engineered to interact specifically with components of the mitochondrial machinery to either promote or prevent cell death. nih.gov

Structure-Activity Relationship (SAR) Studies

SAR studies on derivatives of this compound have provided valuable insights into the chemical features that govern their biological effects. These investigations have systematically explored how modifications to the pyrimidine core influence interactions with biological targets, thereby affecting efficacy and selectivity.

Elucidation of Pharmacophoric Requirements for Biological Activity

Pharmacophore modeling, based on the collective findings from various studies, has helped to delineate the essential structural requirements for the biological activity of this compound derivatives. The core pharmacophore generally consists of a hydrogen bond donor (the 2-amino group), a hydrogen bond acceptor (the pyrimidine ring nitrogens), and a region for substituent interactions that can be tailored to achieve specificity for a given biological target.

The 2-amino group is a critical feature, often serving as a key hydrogen bond donor in interactions with the hinge region of kinases or other enzyme active sites. The pyrimidine ring itself provides a rigid scaffold for the optimal orientation of these interacting groups.

The 5-carboxylic acid group is another pivotal component of the pharmacophore. In some instances, it is believed to participate in bidentate binding to metal ions, such as zinc, within the active site of metalloenzymes. nih.gov This interaction involves both the carbonyl oxygen of the carboxylic acid and the adjacent 4-position substituent (originally the chloro group, but often replaced). nih.gov

Impact of Substituent Modifications on Efficacy and Selectivity

Systematic modifications of the substituents at the 2, 4, and 5-positions of the pyrimidine ring have been shown to have a profound impact on the efficacy and selectivity of these compounds as enzyme inhibitors.

Modifications at the 2-Amino Position:

Substitutions on the 2-amino group are generally well-tolerated and can be used to modulate the lipophilicity and pharmacokinetic properties of the compounds. The introduction of various aryl and alkyl groups at this position has been explored to enhance interactions with hydrophobic pockets in the target enzyme. For example, in a series of 2-amino-4-hydroxypyrimidine-5-carboxylates, substitutions on the 2-amino nitrogen with halogenated phenyl rings were found to be favorable for antibacterial activity. nih.gov

Modifications at the 4-Chloro Position:

The 4-chloro group is a versatile handle for introducing a wide range of substituents via nucleophilic substitution reactions. This position is often a primary site for diversification to improve potency and selectivity. In the development of kinase inhibitors, replacing the chloro group with various aryl amines has been a successful strategy. For instance, a series of 2-amino-4-aryl-5-chloropyrimidines were found to be potent inhibitors of both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). nih.gov The nature of the aryl group at the 4-position significantly influences the inhibitory activity against these kinases.

Modifications at the 5-Carboxylic Acid Position:

The 5-carboxylic acid group is crucial for the biological activity of many derivatives. Its conversion to esters or amides can dramatically alter the compound's potency and selectivity. In some cases, the free carboxylic acid is essential for activity, as seen in certain metalloenzyme inhibitors. nih.gov In other instances, converting the carboxylic acid to an ester or an amide can improve cell permeability and lead to more potent cellular activity. For example, in a study of 2-amino-4-hydroxypyrimidine-5-carboxylates, both the carboxylic acid and the corresponding ethyl ester derivatives showed a broad range of antibacterial activity, indicating that for some targets, the ester can serve as a suitable bioisostere or prodrug form of the carboxylic acid. nih.gov

The following tables provide illustrative examples of how substituent modifications impact the biological activity of pyrimidine derivatives based on related scaffolds.

| Compound | R (at C4-aryl) | VEGFR-2 IC50 (µM) | CDK1 IC50 (µM) |

|---|---|---|---|

| 1a | H | >10 | >10 |

| 1b | 4-OCH3 | 1.2 | 0.8 |

| 1c | 4-Cl | 0.5 | 0.3 |

| 1d | 3-NO2 | 5.6 | 2.1 |

| Compound | 5-Position Substituent | 2-Amino Substituent | Antibacterial Activity Range |

|---|---|---|---|

| Derivative A | -COOH | -NH-(p-bromophenyl) | Active against 7 bacterial strains |

| Derivative B | -COOH | -NH-(p-chlorophenyl) | Active against 7 bacterial strains |

| Derivative C | -COOEt | -NH-(5-indazole) | Active against 7 bacterial strains |

Advanced Analytical Techniques in the Research of 2 Amino 4 Chloropyrimidine 5 Carboxylic Acid

Spectroscopic Characterization

Spectroscopy is fundamental to the analysis of 2-Amino-4-chloropyrimidine-5-carboxylic acid, offering non-destructive methods to probe its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. By mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides definitive evidence of the compound's atomic connectivity.

In a typical ¹H NMR spectrum, the single proton on the pyrimidine (B1678525) ring is expected to appear as a singlet in the aromatic region. The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are also observable, often as broad singlets, with the carboxylic proton appearing significantly downfield.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum would show distinct signals for the four carbons of the pyrimidine ring and one for the carboxyl carbon. The positions of these signals are influenced by the electronic effects of the substituents—the amino, chloro, and carboxylic acid groups.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Estimated Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | Pyrimidine C6-H | ~8.5 - 9.0 | Singlet | The sole proton on the electron-deficient pyrimidine ring. |

| Amino (-NH₂) | ~6.0 - 7.5 | Broad Singlet | Chemical shift can vary with solvent and concentration. | |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Broad Singlet | Highly deshielded proton, characteristic of carboxylic acids. | |

| ¹³C | Carboxylic Acid (C=O) | ~165 - 175 | - | Typical range for a carboxylic acid carbon. |

| Pyrimidine Ring (C2, C4, C5, C6) | ~100 - 165 | - | Specific shifts depend on the electronic influence of substituents. |

Beyond static structural analysis, NMR is a powerful tool for real-time reaction monitoring. thermofisher.comwikipedia.org By acquiring spectra at intervals during the synthesis, chemists can track the consumption of starting materials and the formation of this compound, allowing for precise optimization of reaction conditions such as temperature, time, and catalyst loading. wikipedia.org This dynamic approach provides valuable kinetic and mechanistic insights. thermofisher.com

Mass Spectrometry (MS, EI-MS, HREI-MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound (C₅H₄ClN₃O₂) and providing clues about its structure through fragmentation patterns. The nominal molecular weight is 173.56 g/mol . libretexts.org

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision (e.g., 172.9839 for the [M-H]⁻ ion), which serves to confirm the elemental composition. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used, typically showing a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. researchgate.net

Harder ionization techniques like Electron Ionization (EI-MS) cause the molecule to fragment in a predictable manner. The resulting fragmentation pattern is a molecular fingerprint that aids in structural confirmation. For this compound, key fragmentation pathways would involve the loss of small, stable molecules or radicals.

Table 2: Plausible Mass Spectrometry Fragments (EI-MS) of this compound

| m/z | Lost Fragment | Identity of Fragment |

| 173/175 | - | Molecular Ion (M⁺) showing isotopic pattern for one chlorine atom. |

| 156/158 | -OH | Loss of hydroxyl radical from the carboxylic acid. |

| 128/130 | -COOH | Loss of the carboxylic acid group. |

| 128 | -Cl | Loss of a chlorine radical. |

| 93 | -Cl, -HCN | Subsequent loss of hydrogen cyanide from the ring. |

Analysis of the isotopic pattern of chlorine-containing fragments (a characteristic ~3:1 ratio for ³⁵Cl and ³⁷Cl isotopes) provides further evidence for the presence of a chlorine atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nist.gov Each functional group has a characteristic absorption frequency range.

The IR spectrum of this compound is distinguished by several key features:

O-H Stretch: A very broad and strong absorption band from the carboxylic acid O-H group, typically appearing in the 2500-3300 cm⁻¹ region. nih.govscience-softcon.de

N-H Stretch: One or two sharper peaks in the 3100-3500 cm⁻¹ range, characteristic of the primary amino group (-NH₂). aip.org

C=O Stretch: An intense, sharp absorption from the carbonyl group of the carboxylic acid, found between 1680-1750 cm⁻¹. nih.govscience-softcon.de

C=N and C=C Stretches: Multiple absorptions in the 1400-1650 cm⁻¹ region corresponding to the stretching vibrations within the pyrimidine ring. researchgate.net

C-Cl Stretch: A band in the lower frequency (fingerprint) region, typically around 700 cm⁻¹, indicating the carbon-chlorine bond. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

| 3100 - 3500 | N-H | Stretch | Medium |

| 2500 - 3300 | O-H | Stretch | Strong, Very Broad |

| 1680 - 1750 | C=O | Stretch | Strong |

| 1550 - 1650 | C=N, C=C | Ring Stretch | Medium-Strong |

| 1000 - 1300 | C-O | Stretch | Medium |

| ~700 | C-Cl | Stretch | Medium |

These characteristic absorptions collectively provide a spectroscopic fingerprint, confirming the presence of the key functional moieties required by the molecular structure.

UV-Visible Spectroscopy for Electronic Transitions and Band Gap Energy Determination

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The pyrimidine ring, as a heteroaromatic system, is a chromophore that gives rise to characteristic absorptions. The presence of auxochromes—the amino (-NH₂), chloro (-Cl), and carboxylic acid (-COOH) groups—modifies the absorption profile.

The spectrum is expected to show absorptions arising from two main types of electronic transitions:

π → π* transitions: These high-energy transitions involve the excitation of electrons from pi (π) bonding orbitals to pi (π*) antibonding orbitals within the aromatic ring. They typically result in strong absorption bands. pharmatutor.orgyoutube.com

n → π* transitions: These lower-energy transitions involve the excitation of non-bonding (n) electrons, such as those on the nitrogen and oxygen atoms, to pi (π) antibonding orbitals. These transitions are generally weaker than π → π transitions. pharmatutor.orgyoutube.com

The data obtained from UV-Vis spectroscopy can also be used to estimate the optical band gap energy (Eg) of the material. By converting the absorption data into a Tauc plot, where (αhν)¹ᐟ² is plotted against photon energy (hν), the band gap can be determined by extrapolating the linear portion of the curve to the energy axis. researchgate.netresearchgate.netwikipedia.org This parameter is crucial for understanding the electronic properties of the material and its potential in optoelectronic applications. For a related compound, 2-Amino-5-Chloropyridine tetrachloromercurate, the optical energy band gap was calculated to be 3.566 eV. researchgate.net

Chromatographic Separation and Monitoring Methods

Chromatographic techniques are vital for separating this compound from reactants, byproducts, and impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for analyzing this compound. It is routinely used to monitor the progress of a synthesis and to determine the purity of the final product with high accuracy and precision. researchgate.net